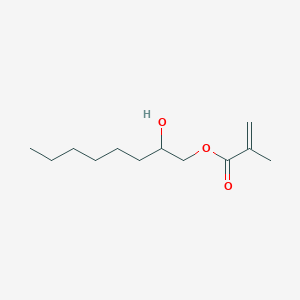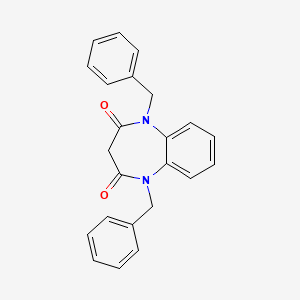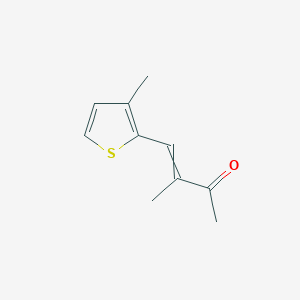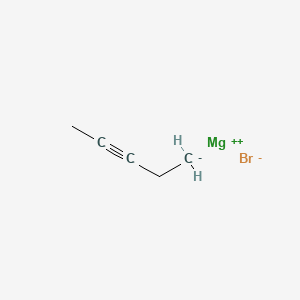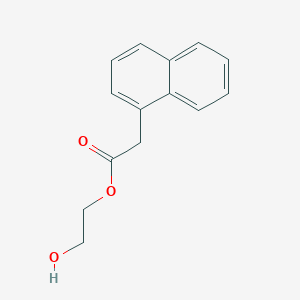
2-Hydroxyethyl (naphthalen-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl (naphthalen-1-yl)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyethyl group attached to the naphthalene ring through an acetate linkage
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (naphthalen-1-yl)acetate can be synthesized through the esterification of 2-hydroxyethyl acetate with naphthalen-1-yl acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain a high-quality product.
化学反応の分析
Types of Reactions
2-Hydroxyethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid.
Reduction: Formation of 2-hydroxyethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives, depending on the electrophile used.
科学的研究の応用
2-Hydroxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Hydroxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring can interact with hydrophobic regions of proteins and other macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl (naphthalen-2-yl)acetate: Similar structure but with the hydroxyethyl group attached to the 2-position of the naphthalene ring.
Naphthalen-1-yl acetic acid: Lacks the hydroxyethyl group but shares the naphthalene and acetate moieties.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a naphthalene ring.
Uniqueness
2-Hydroxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both the hydroxyethyl and naphthalene groups, which confer specific chemical and biological properties
特性
CAS番号 |
114191-56-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-hydroxyethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H14O3/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,15H,8-10H2 |
InChIキー |
ZKXRDGIXVWBCQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
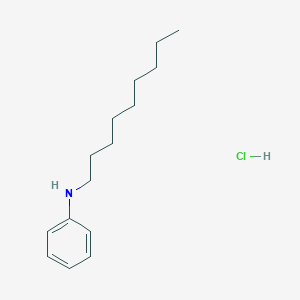
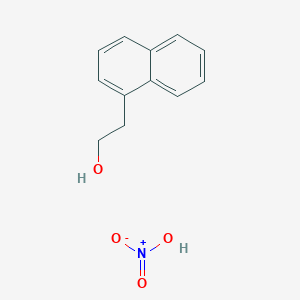
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

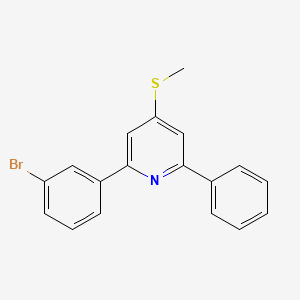

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
